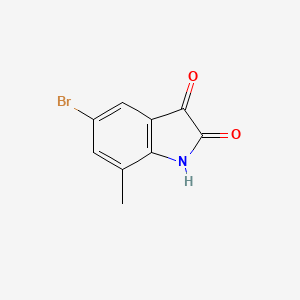

5-Bromo-7-methyl-1H-indole-2,3-dione

説明

Significance of Indole-2,3-dione Core Structures

The significance of the indole-2,3-dione core is underscored by its presence in a multitude of biologically active molecules, both natural and synthetic. researchgate.netnih.gov This scaffold is a key building block for a diverse array of heterocyclic compounds. researchgate.net Researchers have demonstrated that molecules built upon the isatin (B1672199) framework possess a broad spectrum of biological and pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anti-HIV properties. researchgate.netresearchgate.net The inherent reactivity of the isatin core, particularly at the C3 carbonyl group and the N1 nitrogen, allows for extensive structural modifications, leading to the generation of large libraries of compounds for screening against various diseases. researchgate.net For instance, isatin derivatives have been developed into potent inhibitors of enzymes like caspases and kinases, which are crucial targets in cancer therapy.

Overview of Halogenated and Alkyl-Substituted Indole (B1671886) Derivatives

The chemical properties and biological activities of indole derivatives can be significantly modulated by the introduction of various substituents onto the core structure. Halogenation, the process of introducing one or more halogen atoms, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. nih.govrsc.org In the context of indoles, halogen substitutions, such as the introduction of a bromine atom, can influence factors like lipophilicity and metabolic stability. Studies on halogenated indole alkaloids have shown that the position and number of halogen substituents can dramatically affect kinase inhibitory and antiproliferative activities. nih.gov For example, a single bromine substitution at the C5 or C6 position of the indole ring has been shown to considerably improve potency in certain contexts. nih.gov

Similarly, the addition of alkyl groups, such as a methyl group, can also impact the molecule's properties. Alkylation can affect the steric and electronic characteristics of the indole ring system. mdpi.com The introduction of these groups can lead to altered binding affinities for biological targets and modified pharmacokinetic profiles. The strategic placement of both halogen and alkyl substituents, as seen in 5-Bromo-7-methyl-1H-indole-2,3-dione, is a key approach in the rational design of new bioactive compounds. nih.govyoutube.com

Research Trajectories for this compound and Analogues

This compound is a brominated and methylated derivative of isatin that serves primarily as a key intermediate in organic synthesis. lbaochemicals.com Its structure makes it a valuable starting material for the creation of more complex heterocyclic molecules and potential pharmaceutical compounds. lbaochemicals.com Current research trajectories for this compound and its analogues are focused on leveraging this synthetic utility to explore new therapeutic agents.

One significant area of investigation is in the development of anti-inflammatory agents. Research has indicated that this compound may be used to modulate the activity of the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, suggesting a potential role in managing inflammatory conditions. chemicalbook.com

Another major research thrust is in the field of oncology. The indole-2,3-dione scaffold is a component of several anticancer agents, and modifications involving halogenation are a proven strategy for enhancing cytotoxic activity. researchgate.netbeilstein-archives.org Studies on related 5-bromo-indole derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. beilstein-archives.org For instance, the synthesis and evaluation of novel 5-bromo-7-azaindolin-2-one derivatives, which are structural analogues, have yielded compounds with potent antitumor activity, sometimes exceeding that of established drugs like Sunitinib against specific cancer cell lines. nih.govmdpi.com These findings position this compound as a valuable precursor for the discovery and development of new anticancer therapies.

Properties of this compound

| Property | Value |

| CAS Number | 77395-10-9 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol lbaochemicals.comsigmaaldrich.com |

| Appearance | Orange powder lbaochemicals.com |

| Melting Point | >250°C lbaochemicals.com |

| Solubility | Slightly soluble in DMSO and methanol (B129727) lbaochemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRAKNSGKOICIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337461 | |

| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77395-10-9 | |

| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 7 Methyl 1h Indole 2,3 Dione and Its Precursors

Historical Context of Indole-2,3-dione Synthesis

The fundamental scaffold of 5-Bromo-7-methyl-1H-indole-2,3-dione is the isatin (B1672199) core. Several classical methods have been established for the synthesis of isatins from aniline (B41778) precursors, forming the bedrock upon which more complex derivatives are built. nih.govresearchgate.net

Sandmeyer Isatin Synthesis: The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatins. nih.govwikipedia.org This two-step process begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.combiomedres.us This intermediate is then isolated and cyclized by heating in a strong acid, such as concentrated sulfuric acid, to yield the final isatin product in good yields, often exceeding 75%. dergipark.org.trwikipedia.orgnih.gov

Stolle Isatin Synthesis: The Stolle synthesis is considered an effective alternative to the Sandmeyer method. wikipedia.orgchemicalbook.com It involves the condensation of a primary or secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. dergipark.org.trbiomedres.us This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to form the isatin ring. dergipark.org.trwikipedia.orgchemicalbook.com This method is particularly useful for synthesizing N-substituted isatins. chemicalbook.com

Gassman Isatin Synthesis: The Gassman synthesis is a one-pot reaction that produces 3-alkylthioindoles from anilines, which can then be oxidized to form isatins. wikipedia.orgsynarchive.com The process involves the N-chlorination of an aniline, followed by the addition of an α-alkylthioketone to form a sulfonium (B1226848) salt. thieme.comresearchgate.net A base is then added to trigger a dergipark.org.trbiomedres.us-sigmatropic rearrangement, which, after a series of steps including intramolecular cyclization, yields a 3-methylthio-2-oxindole intermediate that can be oxidized to the corresponding isatin. dergipark.org.trresearchgate.nethilarispublisher.com

Martinet Dioxindole Synthesis: The Martinet synthesis involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid (an oxomalonate (B1226002) ester) or its hydrate. hilarispublisher.comwikipedia.org This reaction, typically conducted in the absence of oxygen, forms a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative, which can then undergo oxidative decarboxylation to produce the isatin. hilarispublisher.comijcrt.org

These foundational methods provide a versatile toolkit for accessing the core isatin structure, which can then be functionalized to produce specific derivatives like this compound.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategy that precisely installs the bromo and methyl groups at the C5 and C7 positions of the isatin ring, respectively. This is typically achieved by starting with a pre-functionalized aniline precursor. The most direct precursor for this target molecule is 4-bromo-2-methylaniline (B145978).

While the target compound is often synthesized from an already substituted aniline, it is also instructive to consider the direct functionalization of the isatin or indole (B1671886) ring.

Bromination: The isatin ring is susceptible to electrophilic aromatic substitution, primarily at the C5 and C7 positions. wikipedia.org Direct bromination of isatin can be achieved using various reagents. For instance, refluxing isatin with bromine in ethanol (B145695) can yield 5,7-dibromoisatin. nih.gov Other brominating agents like N-bromosuccinimide or pyridinium (B92312) bromochromate have been used to regioselectively produce 5-bromoisatins. umz.ac.ir The presence of a methyl group at the C7 position would sterically and electronically direct incoming bromine to the C5 position.

Methylation: The introduction of a methyl group onto the aromatic ring is most efficiently accomplished by starting with a methylated raw material, such as 2-methylaniline (o-toluidine) or, in this specific case, 4-bromo-2-methylaniline. google.com While methods exist for the N-methylation of indoles using reagents like dimethyl carbonate, C-methylation of the aromatic ring is less straightforward and is preferably incorporated from the start. google.com

The most logical approach to synthesize this compound is to apply a classical isatin synthesis to the commercially available precursor, 4-bromo-2-methylaniline. The Sandmeyer synthesis is particularly well-suited for this transformation.

In this approach, 4-bromo-2-methylaniline is first converted to its corresponding isonitrosoacetanilide. This intermediate is then subjected to acid-catalyzed cyclization. The electron-donating nature of the methyl group at C2 and the electron-withdrawing nature of the bromo group at C4 on the aniline precursor direct the cyclization to form the desired 5-bromo-7-methyl substituted isatin ring.

A detailed multi-step synthesis of this compound from 4-bromo-2-methylaniline via the Sandmeyer methodology is outlined below.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide The synthesis begins with the reaction of 4-bromo-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium. This condensation reaction forms the crucial isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound The isolated 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. Heating this mixture promotes an intramolecular electrophilic substitution, where the newly formed electrophilic center attacks the aniline ring, leading to cyclization and the formation of the final product, this compound.

The table below summarizes the proposed synthetic pathway.

Table 1: Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Bromo-2-methylaniline | 1. Chloral hydrate2. Hydroxylamine hydrochloride3. Sodium sulfate (aq) | 2-(Hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide | Condensation |

Optimization of Synthetic Pathways

The efficiency of isatin synthesis can be highly dependent on reaction conditions. For the Sandmeyer route, a key area for optimization is the cyclization step. While concentrated sulfuric acid is traditional, its efficacy can be limited by the poor solubility of some isonitrosoacetanilide intermediates. nih.gov Research has shown that using alternative acids, such as methanesulfonic acid, can improve the solubility of lipophilic substrates, leading to more complete cyclization and higher yields of the desired isatin product. nih.gov The choice between different traditional methods, such as Sandmeyer versus Stolle, may also be optimized based on the electronic properties of the substituents on the aniline precursor and the desired yield. ijcrt.org Careful control of temperature and reaction time during both the condensation and cyclization steps is crucial to minimize side reactions and maximize the purity of the final product.

Enhancing Reaction Yields and Purity Levels

Optimizing the synthesis of substituted isatins is crucial for their application in further chemical and pharmaceutical development. Research into related compounds offers insights into potential strategies for improving the yield and purity of this compound.

Mitigation of Byproducts: A significant challenge in the synthesis of methyl-substituted isatins, such as the 7-methyl variant, is the potential for over-oxidation of the methyl group during the acid-catalyzed cyclization step. One effective strategy to counter this is the substitution of sulfuric acid with polyphosphoric acid (PPA), which has been shown to dramatically reduce oxidation byproducts.

Regioselectivity in Bromination: The direct bromination of isatin can lead to a mixture of products. However, specific reagents have been identified to achieve high regioselectivity. For instance, the use of Pyridinium bromochromate (PBC) in acetic acid for the bromination of isatin and its N-substituted derivatives has been shown to produce 5-bromo-isatins as the sole product in high yields and with short reaction times. umz.ac.ir This method's efficiency surpasses traditional brominating agents like N-bromosuccinimide. umz.ac.ir

| Strategy | Target Compound/Class | Reagents/Conditions | Key Improvement |

| Byproduct Reduction | 7-Methylisatin | Polyphosphoric acid (PPA) instead of H₂SO₄ | Reduces oxidation byproducts from 15% to <3% |

| Improved Bromination | 5-Bromoisatins | Pyridinium bromochromate (PBC) in acetic acid | High yield (89%), short reaction time (<20 min), high regioselectivity |

| Conventional Synthesis | This compound | Sandmeyer Reaction (from 3-methyl-4-bromoaniline) | Yield of 50% |

Development of Environmentally Benign Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of isatin derivatives to minimize environmental impact. These methods often involve avoiding harsh conditions, toxic reagents, and metal catalysts. organic-chemistry.orgresearchgate.net

Metal-Free Oxidation: A notable green approach is the metal-free oxidation of oxindoles to isatins. organic-chemistry.org This method utilizes molecular oxygen as the oxidant in the presence of tert-butyl nitrite (B80452) as an additive, proceeding under mild conditions without the need for any catalyst or base. organic-chemistry.org This process offers a sustainable alternative to traditional oxidation methods that often rely on metal catalysts or toxic reagents. organic-chemistry.org

Heterogeneous Catalysis: The use of recyclable, environmentally friendly catalysts represents another cornerstone of green synthesis. Montmorillonite-H+ (MMT-H+), a type of clay, has been effectively used as a green heterogeneous acidic catalyst for the synthesis of isatin derivatives. researchgate.net This catalyst is inexpensive, stable, and can be easily recovered and reused without significant loss of activity. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free or aqueous conditions. The synthesis of spirooxindole derivatives from isatins has been achieved using microwave irradiation in an aqueous medium, without the need for a catalyst or base. nih.gov This protocol is characterized by its efficiency, simplicity, excellent yields, and short reaction times. nih.gov

| Method | Key Features | Reagents/Conditions | Advantages |

| Metal-Free Oxidation | Oxidation of oxindoles | Molecular oxygen, tert-butyl nitrite, THF, 50°C | Avoids metal catalysts and toxic reagents; mild conditions. organic-chemistry.org |

| Heterogeneous Catalysis | Synthesis of isatin aldazines | Montmorillonite-H+ clay catalyst, ethanol | Reusable and inexpensive catalyst, simple workup. researchgate.net |

| Microwave-Assisted Synthesis | Three-component reaction for spiro derivatives | Microwave irradiation (150 W), aqueous medium | Catalyst-free, base-free, excellent yields, short reaction times. nih.gov |

Synthesis of Related Bromo-Substituted and Methyl-Substituted Indole-2,3-diones

The synthesis of various substituted isatins provides a framework for understanding the preparation of this compound.

Bromo-Substituted Isatins: The synthesis of 5-bromoisatins is well-documented, with methods focusing on the direct, regioselective bromination of the isatin core. umz.ac.ir Reagents like N-bromosuccinimide, N-bromocaprolactam, and N-bromosaccharin are used, although they can suffer from drawbacks like low yields and long reaction times. umz.ac.ir A more efficient method employs pyridinium bromochromate (PBC), which provides 5-bromoisatin (B120047) in high yield (89%) in under 20 minutes. umz.ac.ir Furthermore, 5,7-dibromoisatin can be synthesized by refluxing isatin in ethanol and adding bromine dropwise. nih.gov

Methyl-Substituted Isatins: The Sandmeyer synthesis is a common route for producing methyl-substituted isatins, such as 7-methylisatin, starting from the corresponding methylaniline (2-methylaniline). A key challenge in this synthesis is controlling regioselectivity to avoid the formation of isomeric byproducts like 5-methylisatin (B515603). Additionally, the methyl group is susceptible to over-oxidation, a side reaction that can be minimized by using polyphosphoric acid for the cyclization step.

| Compound | Starting Material(s) | Key Reagents/Conditions | Reported Yield |

| 5-Bromoisatin | Isatin | Pyridinium bromochromate (PBC), acetic acid | 89% umz.ac.ir |

| N-Methyl-5-bromoisatin | N-Methylisatin | Pyridinium bromochromate (PBC), acetic acid | 85% umz.ac.ir |

| 5,7-Dibromoisatin | Isatin | Bromine, ethanol, reflux | Not specified nih.gov |

| 7-Methylisatin | 2-Methylaniline | Sandmeyer Synthesis: Chloral hydrate, hydroxylamine HCl, H₂SO₄ (or PPA) | 77% (optimized) |

| 5-Methylisatin | 4-Methylaniline | Sandmeyer Synthesis | Not specified |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 7 Methyl 1h Indole 2,3 Dione

Functional Group Transformations at the Indole-2,3-dione Core

The indole-2,3-dione (isatin) core of 5-Bromo-7-methyl-1H-indole-2,3-dione is susceptible to a variety of functional group transformations. The electron-rich aromatic ring, despite the presence of the deactivating bromine atom, can undergo further electrophilic substitution, although the positions of substitution are directed by the existing substituents. The vicinal carbonyl groups at the C2 and C3 positions are key reactive centers.

Oxidation of the isatin (B1672199) nucleus can lead to the formation of corresponding isatoic anhydrides. For instance, isatin itself can be oxidized by reagents like chromic acid or hydrogen peroxide in the presence of an organoselenium catalyst to yield isatoic anhydride. nih.gov While specific studies on the oxidation of this compound are not extensively documented, it is anticipated that this derivative would undergo similar transformations.

The C2 and C3 carbonyl groups can be reduced to form various indoline (B122111) analogs. Additionally, the isatin ring can undergo ring-expansion reactions. For example, a two-carbon ring expansion can construct a functionalized dibenzo[b,d]azepin-6-one scaffold. nih.gov These transformations highlight the versatility of the isatin core for creating more complex heterocyclic systems.

Derivatization at the N1 Position

The nitrogen atom at the N1 position of this compound possesses an acidic proton, making it a prime site for derivatization through reactions such as N-alkylation and N-substitution. These modifications can alter the compound's solubility, steric profile, and biological interactions. nih.govmedchemexpress.com

N-alkylation of the isatin scaffold is a common strategy to introduce various alkyl or functionalized alkyl groups. nih.gov This reaction typically proceeds via the formation of the isatin anion using a base, followed by reaction with an alkylating agent. For the closely related 5-bromoisatin (B120047), N-alkylation has been successfully carried out using ethyl iodide in the presence of potassium carbonate in DMF, affording 5-bromo-1-ethyl-1H-indole-2,3-dione in good yield. chemicalbook.com A similar approach can be applied to this compound.

Microwave-assisted N-alkylation of isatin has also been shown to be an efficient method, often leading to shorter reaction times and improved yields. nih.gov

Table 1: Examples of N-Alkylation Reactions on Substituted Isatins

| Isatin Derivative | Alkylating Agent | Base/Solvent | Product | Reference |

| 5-Bromoisatin | Ethyl Iodide | K₂CO₃/DMF | 5-Bromo-1-ethyl-1H-indole-2,3-dione | chemicalbook.com |

| Isatin | Various Alkyl Halides | K₂CO₃ or Cs₂CO₃/DMF or NMP | N-Alkylisatins | nih.gov |

This table presents data for closely related isatin derivatives to illustrate the N-alkylation reaction.

Modifications at the C3 Position

The C3-carbonyl group of the isatin ring is highly electrophilic and is a key site for nucleophilic attack and condensation reactions. medchemexpress.com This reactivity is fundamental to the synthesis of a wide range of isatin derivatives, including Schiff bases and hydrazones.

The electrophilic nature of the C3-carbonyl carbon makes it susceptible to attack by a variety of nucleophiles. This can lead to the formation of 3-substituted-3-hydroxyoxindole derivatives. For example, 5-bromoisatin can be used in the synthesis of 3-hydroxyoxindole. sigmaaldrich.comchemicalbook.com The presence of the electron-withdrawing bromine at the 5-position is expected to enhance the electrophilicity of the C3-carbonyl, potentially increasing its reactivity towards nucleophiles.

A significant and widely utilized reaction of the C3-carbonyl group is its condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.netscirp.orgjddtonline.infomdpi.comuodiyala.edu.iq These reactions are typically catalyzed by a small amount of acid.

The synthesis of Schiff bases from isatin derivatives is a well-established method for creating new compounds. For example, 5-bromoisatin has been reacted with p-toluidine (B81030) to form the corresponding 3-(p-tolylimino)-5-bromo-1H-indole-2-one. researchgate.net This general procedure can be adapted for this compound to produce a variety of Schiff base derivatives.

Hydrazone derivatives of isatin are also readily synthesized. The reaction of isatin with various hydrazides in methanol (B129727) with a catalytic amount of acetic acid yields the corresponding hydrazones in good yields. mdpi.com For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been synthesized and studied. nih.gov The formation of hydrazones from 5-hydroxyisatin has also been reported, indicating the versatility of this reaction across different substituted isatins. omicsonline.org

Table 2: Examples of Schiff Base and Hydrazone Formation from Substituted Isatins

| Isatin Derivative | Reagent | Product Type | Product Name | Reference |

| 5-Bromoisatin | p-Toluidine | Schiff Base | 3-(p-Tolylimino)-5-bromo-1H-indole-2-one | researchgate.net |

| Isatin | Cefotaxime | Schiff Base | [Sodium 3-(acetoxymethyl)-7-((Z)-2-(methoxyimino)-2-(2-((E)-2–oxoindolin-3-ylideneamino) thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate] | scirp.org |

| 1-Benzyl-5-bromoisatin | Thiazole hydrazides | Hydrazone | 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives | nih.gov |

| Isatin | Various amino acid hydrazides | Hydrazone | N-Substituted Amino Acid Hydrazone-Isatin Derivatives | mdpi.com |

| 5-Bromo-1H-indole-3-carbaldehyde | Isoniazid | Hydrazone | N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide | jddtonline.info |

This table includes examples from closely related isatin derivatives to demonstrate the formation of Schiff bases and hydrazones.

Cycloaddition Reactions Involving 1,3-Dipoles

The C3-carbonyl group and the C2=C3 double bond (in its enol form or in derivatives) of the isatin core make this compound an excellent substrate for cycloaddition reactions. rsc.org Specifically, 1,3-dipolar cycloadditions provide a powerful and stereoselective route to construct five-membered heterocyclic rings fused at the C3 position, resulting in spirooxindole frameworks. acs.org

A common strategy involves the in situ generation of an azomethine ylide from the reaction of the isatin with an amino acid (such as sarcosine (B1681465) or L-proline). researchgate.net This 1,3-dipole then reacts with a variety of dipolarophiles, including electron-deficient alkenes and alkynes, to yield complex spiropyrrolidine-oxindole derivatives. researchgate.net The reaction is notable for its high regioselectivity and stereoselectivity. acs.org For instance, the reaction of N-substituted 5-bromoisatins with azomethine ylides generated from sarcosine and various aldehydes can produce highly functionalized spiropyrrolidine oxindoles.

The versatility of this reaction is demonstrated by the wide range of dipoles and dipolarophiles that can be employed. Nitrile oxides, generated from oximes, can react with alkene derivatives to form spiro-isoxazoline-oxindoles. Similarly, isatin-derived ketimines can react with chalcones in the presence of a base like DBU to afford 5'-CF₃-substituted 3,2'-pyrrolidinyl spirooxindoles with high diastereoselectivity. researchgate.net These cycloaddition strategies are fundamental for creating libraries of complex molecules with potential biological activities. rsc.org

| Isatin Derivative | 1,3-Dipole Source | Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| N-Alkyl-5-bromoisatin | Sarcosine / Aldehyde | (E)-3-arylidene-2,3-dihydro-4-quinolones | Spiropyrrolidine-oxindole | researchgate.net |

| Isatin | Isatin / L-proline | N-ethylmaleimide | N-fused pyrrolidinyl-dispirooxindole | Generic Isatin Reaction |

| Isatin-derived ketimine | (from trifluoroethylamine) | Chalcone (B49325) | 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindole | researchgate.net |

Other Key Chemical Transformations

The isatin core of this compound can undergo oxidative cleavage to yield valuable derivatives. A common transformation is the oxidation to the corresponding isatoic anhydride. This can be achieved using various oxidizing agents. For example, treatment of isatin with chromic acid in acetic acid or a cleaner, organoselenium-catalyzed oxidation with hydrogen peroxide (H₂O₂) under neutral conditions, furnishes the respective 5-bromo-7-methylisatoic anhydride. nih.gov Another approach involves using pyridinium (B92312) bromochromate (PBC) in acetic acid, which can directly convert indigo (B80030) derivatives to the corresponding brominated isatins. umz.ac.ir

The methyl group at the C7 position is also susceptible to oxidation, particularly under harsh conditions, which can lead to the formation of the corresponding carboxylic acid. nih.gov Careful selection of reagents is crucial to control the reaction's chemoselectivity. For instance, a metal-free method using hydrogen peroxide in DMSO has been developed for the synthesis of isatins from α-hydroxy N-arylamides, highlighting the use of controlled oxidation in building the isatin core itself. organic-chemistry.org

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Isatin | H₂O₂ / Organoselenium catalyst | Isatoic Anhydride | nih.gov |

| Isatin | Chromic Acid / Acetic Acid | Isatoic Anhydride | nih.gov |

| Isatin / Indole (B1671886) | CuI / O₂ (aerobic) | Tryptanthrin | nih.gov |

Ring expansion reactions transform the five-membered lactam ring of this compound into larger heterocyclic systems, most commonly six-membered rings like quinazolines. One established method involves the reaction of isatins with diazo compounds. For example, the reaction with trimethylsilyldiazomethane, often promoted by a Lewis acid like BF₃·OEt₂, can lead to the expansion of the five-membered ring containing the C3-ketone. nih.gov This process typically involves the attack of the diazomethane (B1218177) at the C3-carbonyl, followed by rearrangement and migration of one of the adjacent carbon atoms to the diazomethyl carbon, with subsequent loss of nitrogen gas.

Another important ring expansion strategy is the tandem reaction of isatins with aryl or alkyl amines in the presence of a Lewis acid and an oxidant like tert-Butyl hydroperoxide (TBHP). researchgate.net This process leads to the formation of quinazoline-2,4-diones through a proposed oxidative rearrangement mechanism. researchgate.net These reactions significantly enhance the structural diversity obtainable from the isatin scaffold. nih.gov

The electrophilic C3-carbonyl group of this compound is highly susceptible to nucleophilic attack by electron-rich aromatic compounds in Friedel–Crafts-type reactions. nih.gov This reaction provides a direct route to 3-aryl-3-hydroxyoxindoles, which are prevalent structural motifs in many biologically active natural products. acs.org

The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, Cu(II) complexes) or a Brønsted acid (e.g., diphenylphosphate). rsc.orgnih.gov A wide variety of arenes and heteroarenes, such as indoles, pyrroles, and electron-rich benzene (B151609) derivatives, can serve as nucleophiles. nih.govacs.org For instance, the reaction of isatins with indoles can be catalyzed by cuprine to yield 3,3-di(indolyl)oxindoles. nih.gov In some cases, the reaction can be controlled to achieve mono-addition, as demonstrated in the selective monoalkylation of isatins with indolizines in water using a Brønsted acid catalyst. rsc.org This transformation is a cornerstone for creating C3-quaternary stereocenters on the oxindole (B195798) core. acs.orgacs.org

| Isatin Derivative | Arene Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Indole | Cuprine | 3-Hydroxy-3-indolyl-2-oxindole | nih.gov |

| Isatin | Pyrrole | Lewis Acid | 3-Hydroxy-3-pyrrolyl-2-oxindole | nih.gov |

| Isatin | Indolizine | Diphenylphosphate / Water | 3-Hydroxy-3-indolizinyl-2-oxindole | rsc.org |

| Isatin | Phenylboronic acid | Rh(I) / Triphenylphosphite | 3-Aryl-3-hydroxyoxindole | acs.org |

The C3-carbonyl of this compound readily participates in aldol-type reactions with compounds containing an active methylene (B1212753) group. nih.gov This reaction is one of the most direct methods for forming a C-C bond at the C3 position to create 3-substituted-3-hydroxyoxindoles. psu.edu A wide range of ketones (aromatic and aliphatic), nitriles, and 1,3-dicarbonyl compounds can act as nucleophiles. psu.edudaneshyari.comresearchgate.net

A notable variant is the Knoevenagel condensation, which involves the reaction of isatins with highly acidic methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt. niscpr.res.inthermofisher.com The reaction usually proceeds to the dehydrated α,β-unsaturated product. niscpr.res.in Interestingly, aldol (B89426) condensations of isatins with ketones have been shown to proceed efficiently even without a catalyst, simply by using DMF as a solvent in the presence of molecular sieves. psu.edursc.org These reactions are fundamental for synthesizing a plethora of isatin derivatives, including precursors for spirooxindoles and other medicinally relevant compounds. niscpr.res.inresearchgate.net

| Isatin Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Acetone | DMF / Molecular Sieves 4Å | 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | psu.edu |

| Isatin | Malononitrile | Piperidinium acetate (B1210297) / Water | 2-(2-Oxoindolin-3-ylidene)malononitrile | niscpr.res.in |

| Isatin | Dimedone | Piperidinium acetate / Reflux | Knoevenagel Adduct | niscpr.res.in |

| Isatin | Cyclohexanone | Enzyme (e.g., Chymopapain) | 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one | daneshyari.com |

Biological Activities and Pharmacological Applications of 5 Bromo 7 Methyl 1h Indole 2,3 Dione and Its Derivatives

Anti-Cancer and Antiproliferative Activities

The isatin (B1672199) core, particularly when substituted with bromine and methyl groups, serves as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of derivatives with potent anti-cancer properties. These compounds exert their effects through various mechanisms, including cytotoxicity against cancer cells, interference with the cell division cycle, and the induction of programmed cell death.

Evaluation against Specific Cancer Cell Lines (e.g., MCF-7, A-549, UO-31)

Derivatives of 5-Bromo-7-methyl-1H-indole-2,3-dione have demonstrated significant cytotoxic and antiproliferative activity across a range of human cancer cell lines. The efficacy often depends on the specific structural modifications made to the parent isatin molecule.

For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the core compound, were evaluated for their in vitro activity. One of the most active compounds, identified as 23p, showed potent broad-spectrum antitumor activity, with IC₅₀ values ranging from 2.357 to 3.012 μM against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines. mdpi.com This potency was notably greater than the reference drug, Sunitinib. mdpi.com Another derivative in the same study, compound 23c, exhibited an IC₅₀ value of 3.103 μM against the A549 cell line. mdpi.com

Similarly, isatin-pyridine hybrids have been assessed for their anti-proliferative effects. One such derivative displayed potent activity against the HepG2 cell line with an IC₅₀ of 2.5 μM, which was more effective than the standard doxorubicin. Other derivatives were most effective against A549 and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 10.8 μM and 6.3 μM, respectively.

The table below summarizes the in-vitro anticancer activity of selected isatin derivatives against various human cancer cell lines.

| Derivative Type | Cell Line | Activity (IC₅₀ in µM) | Source |

| 5-Bromo-7-azaindolin-2-one (23p) | HepG2 (Liver) | 2.357 | mdpi.com |

| 5-Bromo-7-azaindolin-2-one (23p) | A549 (Lung) | ~2.7 | mdpi.com |

| 5-Bromo-7-azaindolin-2-one (23p) | Skov-3 (Ovarian) | 3.012 | mdpi.com |

| Isatin-Pyridine Hybrid | MCF-7 (Breast) | 6.3 | |

| Isatin-Pyridine Hybrid | A549 (Lung) | 10.8 | |

| 5,7-dibromoisatin derivative (6) | HT29 (Colon) | 1.56 | |

| 5,7-dibromoisatin derivative (11) | HT29 (Colon) | 1.14 | |

| 5,7-dibromoisatin derivative (13) | HT29 (Colon) | 1.09 |

Influence on Cell Cycle Progression

A key mechanism through which isatin derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle, a fundamental process for cell proliferation.

Studies on various indole (B1671886) derivatives have shown they can induce cell cycle arrest at different phases. For example, some synthetic indole chalcone (B49325) derivatives have been found to cause cell cycle arrest at the G2/M phase in breast cancer cell lines. kne-publishing.com This halt prevents the cell from entering mitosis, thereby inhibiting cell division. Similarly, certain benzo[f]indole-4,9-dione derivatives also induce G2/M phase arrest. uc.pt

Other research has identified derivatives that act at different checkpoints. A novel indole ethyl isothiocyanate, NB7M, was shown to arrest neuroblastoma cells in the S phase and G1 phase. pkheartjournal.com Bis spiro-cyclic 2-oxindole derivatives have also been reported to cause cell cycle arrest in the S phase. researchgate.net This body of evidence indicates that the isatin scaffold can be modified to create compounds that target specific phases of the cell cycle, providing a strategic advantage in cancer therapy.

Induction of Apoptosis and Modulation of Apoptotic Markers (e.g., Caspase-3, Caspase-9, Bax, Bcl-2)

Beyond halting cell proliferation, many derivatives of this compound are potent inducers of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.

Key players in the apoptotic process include the Bcl-2 family of proteins and caspases. nih.gov Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. sigmaaldrich.com An increase in this ratio often leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. nih.gov Initiator caspases, such as Caspase-9, activate executioner caspases, like Caspase-3, which then dismantle the cell. nih.gov

Research has demonstrated that isatin derivatives can effectively modulate these markers to trigger apoptosis in cancer cells. Studies on certain derivatives have shown they increase the expression of the Bax protein, leading to an elevated Bax/Bcl-2 ratio. sigmaaldrich.com This shift favors apoptosis and involves the intrinsic mitochondrial pathway. sigmaaldrich.com Furthermore, the activation of Caspase-3 and Caspase-7 has been observed following treatment with these compounds. sigmaaldrich.com Benzo[f]indole-4,9-dione derivatives have also been shown to induce apoptosis through the cleavage and activation of Caspase-3 and Caspase-9. uc.pt

Anti-inflammatory Properties

Isatin and its derivatives are recognized for their significant anti-inflammatory activities. The anti-inflammatory potential is often enhanced by the presence of electron-withdrawing groups, such as halogens, on the isatin ring. sigmaaldrich.com Specifically, derivatives with a bromo or chloro substituent at the C5 or C7 position have demonstrated remarkable anti-inflammatory effects.

The mechanism of action for these compounds involves the inhibition of key inflammatory mediators. Studies have shown that isatin derivatives can lower the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by preventing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. kne-publishing.comsigmaaldrich.com These enzymes are crucial in the inflammatory cascade. By inhibiting iNOS and COX-2, these compounds effectively reduce the inflammatory response, suggesting their potential as therapeutic agents for inflammatory conditions. sigmaaldrich.com

Anti-microbial Activities

The isatin scaffold is also a promising framework for the development of new antimicrobial agents, addressing the critical need for novel treatments against drug-resistant pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of brominated isatins have been synthesized and evaluated for their antibacterial properties. A study involving new sulfonylamide and other heterocyclic derivatives of 5-Bromoisatin (B120047) found that the synthesized compounds possessed moderate activity against various bacteria. Notably, some derivatives showed efficacy against the Gram-positive bacterium Staphylococcus aureus.

Research on 5-chloroisatin (B99725) derivatives also demonstrated antimicrobial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. However, in this particular study, Pseudomonas aeruginosa was found to be resistant to some of the tested compounds. Generally, Gram-positive bacteria appeared to be more susceptible to the synthesized isatin derivatives than Gram-negative bacteria. The broad spectrum of biological activities and the amenability of the isatin structure to modification continue to inspire research into developing more potent antibacterial agents from this class of compounds.

The table below presents the antibacterial activity of selected isatin derivatives.

| Derivative Type | Bacterial Strain | Activity | Source |

| 5-Bromoisatin Sulfonylamide | Staphylococcus aureus | Moderate | |

| 5-Bromoisatin Diazine | Staphylococcus aureus | Moderate | |

| 5-Chloroisatin derivative (2) | Staphylococcus aureus | Active | |

| 5-Chloroisatin derivative (2) | Escherichia coli | Active | |

| 5-Chloroisatin derivative (3) | Staphylococcus aureus | Active | |

| 5-Chloroisatin derivative (3) | Escherichia coli | Active | |

| 5-Chloroisatin derivative (4) | Bacillus cereus | Excellent (MIC: 0.156 mg/ml) |

Antifungal Efficacy (e.g., against Candida albicans, Cryptococcus neoformans)

Indole derivatives are recognized for their potential as antifungal agents. Research has shown that certain indole-based compounds exhibit a broad spectrum of activity against various pathogenic fungi. nih.gov For instance, derivatives such as 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant promise as lead analogues for both antibacterial and antifungal applications, with notable activity against Candida albicans and Candida krusei. nih.gov

The efficacy of these compounds often extends to challenging fungal pathogens like Cryptococcus neoformans, a major cause of morbidity in immunocompromised individuals. preprints.org Studies on various heterocyclic compounds have highlighted the potential for developing potent agents against this encapsulated yeast. For example, allicin, a compound derived from garlic, has shown a minimal inhibitory concentration (MIC) of 2 μg/ml against C. neoformans H99 and was effective against numerous clinical isolates. researchgate.net While not direct derivatives of this compound, these findings underscore the potential of diverse chemical scaffolds in targeting Cryptococcus. Research into experimental drugs like ATI-2307 has also shown potent activity against a collection of clinical C. neoformans isolates, with IC50 values ≤0.0312 µg/mL, suggesting that new classes of antifungals are promising candidates for treating cryptococcosis. nih.gov Similarly, studies on 1,5-diarylidene-4-piperidones revealed derivatives with potent activity against C. neoformans, with MIC values as low as 7.8 µM, surpassing standard antifungals like fluconazole (B54011) in some cases. preprints.org

While direct studies on the antifungal activity of this compound against Candida albicans and Cryptococcus neoformans are not extensively detailed in the provided results, the known antifungal properties of the broader indole family suggest this is a viable area for further investigation. nih.govresearchgate.net

Table 1: Antifungal Activity of Various Compounds Against Pathogenic Fungi

| Compound/Derivative Class | Fungal Strain | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans, Candida krusei | MIC | 3.125-50 µg/mL | nih.gov |

| Allicin | Cryptococcus neoformans H99 | MIC | 2 μg/ml | researchgate.net |

| Allicin | Clinical isolates of C. neoformans (46 strains) | MIC Range | 1 to 8 μg/ml | researchgate.net |

| ATI-2307 | Clinical isolates of C. neoformans (69 strains) | IC50 | ≤0.0312 µg/mL | nih.gov |

| 1,5-diarylidene-4-piperidones (tetrabutoxy derivative) | Cryptococcus neoformans | MIC | 7.8 µM | preprints.org |

Antiviral Properties

The 1H-indole-2,3-dione (isatin) scaffold is a well-established platform for the development of antiviral agents. researchgate.net Derivatives of this core structure have demonstrated efficacy against a wide range of viruses.

For example, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione thiosemicarbazone derivatives have been synthesized and tested for their antiviral effects. nih.gov Specific derivatives showed activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). researchgate.netnih.gov Another derivative, 4-Br substituted 7n, exhibited selective activity against Coxsackie B4 virus. nih.gov The mechanism of such compounds is sometimes explored through molecular modeling to understand their binding to viral proteins, such as HSV-1 glycoprotein (B1211001) B and D. nih.gov

The antiviral potential of indole derivatives extends to other significant human pathogens. Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, an indole-3-carboxylic acid derivative, was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov Research has also identified indole derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for managing HIV-1. nih.gov One such compound, (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate, showed excellent anti-HIV activity with an EC50 of 11 nM. nih.gov

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative | Target Virus | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-CF3-phenyl)-thiosemicarbazone] (7d) | HSV-1, HSV-2, VV | Active | - | nih.gov |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-Br-phenyl)-thiosemicarbazone] (7n) | Coxsackie B4 virus | Selective Activity | - | nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Inhibitory Concentration | 52.0 μM (complete inhibition) | nih.gov |

| (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate | HIV-1 | EC50 | 11 nM | nih.gov |

Receptor and Enzyme Modulation

Modulation of CFTR Activity

This compound has been identified as a compound that can be used to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). chemicalbook.com The CFTR protein is a crucial ion channel, and its dysfunction leads to cystic fibrosis. The ability of this specific isatin derivative to modulate CFTR activity suggests its potential as a chemical probe for studying the channel's function or as a starting point for developing therapeutic agents targeting cystic fibrosis and other related channelopathies. chemicalbook.com

Modulation of AMPA Receptor Modules

In addition to its effects on CFTR, this compound is also known to modulate AMPA receptor modules. chemicalbook.com AMPA receptors are key mediators of fast excitatory synaptic transmission in the central nervous system and are implicated in learning, memory, and various neurological disorders. The interaction of this compound with AMPA receptor modules indicates its potential to influence neuronal activity and highlights a possible avenue for the development of novel neuropharmacological agents. chemicalbook.com

Kinase Inhibitory Activity (e.g., VEGFR-2, EGFR, BRAFV600E)

A significant area of research for indole-2,3-dione (isatin) derivatives is their potent activity as kinase inhibitors, which are critical targets in oncology.

VEGFR-2 Inhibition: Many indole-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov For example, a newly designed 1H-indole derivative demonstrated significant in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ of 35 nM). mdpi.com Similarly, derivatives of 5-bromoindole-2-carboxylic acid hydrazone have also shown VEGFR-2 inhibitory effects. nih.gov

EGFR and BRAFV600E Inhibition: Derivatives of the indole scaffold have also been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. nih.govnih.gov A series of 5-chloro-indole-2-carboxylate derivatives were tested for their inhibitory activity. The m-piperidinyl derivative (3e) was the most potent against EGFR, with an IC₅₀ value of 68 nM. nih.gov The same compound also showed the most potent activity against BRAFV600E among the tested series. nih.gov Notably, some of these compounds displayed a significant selectivity index for the drug-resistant EGFRT790M mutant over the wild-type protein. nih.gov

Table 3: Kinase Inhibitory Activity of Indole Derivatives

| Compound/Derivative Class | Target Kinase | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Novel 1H-indole derivative (compound 7) | VEGFR-2 | IC50 | 25 nM | mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | IC50 | 35 nM | mdpi.com |

| 5-chloro-indole-2-carboxylate (derivative 3e) | EGFR | IC50 | 68 nM | nih.gov |

| Erlotinib (Reference) | EGFR | IC50 | 80 nM | nih.gov |

| 5-chloro-indole-2-carboxylate (derivative 3a) | BRAFV600E | IC50 | 43 nM | nih.gov |

Potential in Enzyme Inhibition and Protein-Protein Interactions

The biological activities of this compound and related compounds are often rooted in their ability to inhibit specific enzymes or disrupt protein-protein interactions.

This compound itself is identified as a lead compound that inhibits the inosine (B1671953) monophosphate (IMP) deaminase enzyme. biosynth.com This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides. The compound acts as a regiospecific inhibitor of the IMPDE4 protein, with reported IC50 values of 0.5 μM and 2 μM for the wild-type and mutant forms, respectively. biosynth.com Inhibition of this enzyme can have significant downstream effects, including impacting viral replication, which is why this compound has been studied in the context of HIV. biosynth.com

Neuroprotective Effects (for related derivatives)

While direct studies on the neuroprotective effects of this compound itself are limited, the broader class of isatin derivatives has demonstrated significant potential in the context of neurodegenerative diseases. mdpi.comnih.gov The neuroprotective effects of isatin and its analogues are believed to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO) and the modulation of inflammatory pathways. nih.govnih.gov

Isatin is a known reversible inhibitor of MAO-B, an enzyme implicated in the degradation of neurotransmitters and the generation of reactive oxygen species, which contribute to neuronal damage in conditions like Parkinson's disease. nih.govnih.gov The administration of isatin has been shown to protect against neurotoxin-induced locomotor impairments, suggesting a neuroprotective role. nih.gov

Furthermore, research into halogenated isatin derivatives has provided insights into their potential neuroprotective activities. For instance, isatin-based hydrazone derivatives have been synthesized and evaluated for their ability to inhibit MAO enzymes. nih.govresearchgate.net Certain halogen-containing acylhydrazone derivatives of isatin have shown potent and selective inhibition of MAO-B. nih.gov Specifically, compounds with chloro substitutions have demonstrated enhanced blood-brain barrier permeability, a crucial factor for drugs targeting the central nervous system. researchgate.net Pre-treatment with these lead compounds in cellular models of neurotoxicity has been shown to increase the levels of antioxidant enzymes and reduce the production of pro-inflammatory cytokines, indicating a neuroprotective effect against oxidative stress and neuroinflammation. nih.govresearchgate.net

Studies on various isatin derivatives have highlighted that substitutions at the C5 position can influence their biological activity. mdpi.com For example, a series of isatin derivatives were synthesized to evaluate their anti-neuroinflammatory potential in activated microglia, which play a key role in the progression of neurodegenerative disorders. mdpi.com These findings suggest that the 5-bromo substitution in this compound could be a key determinant of its potential neuroprotective activity, warranting further investigation into its effects on neuroinflammation and neuronal survival.

Other Reported Biological Activities (e.g., antidepressant, anticonvulsant, anti-angiogenic)

Derivatives of 5-Bromo-1H-indole-2,3-dione have been investigated for a range of other pharmacological applications, including antidepressant, anticonvulsant, and anti-angiogenic activities.

Antidepressant and Anticonvulsant Activities:

The isatin core is a recognized pharmacophore in the design of central nervous system (CNS) active agents. nih.gov Several derivatives of 5-bromoisatin have been synthesized and evaluated for their antidepressant and anticonvulsant properties. A study on 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives revealed significant antidepressant-like effects in preclinical models. nih.gov Specifically, compounds such as 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide, 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(3-chlorophenyl)acetamide, and 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide demonstrated a notable reduction in immobility time in the forced swimming test, a common behavioral assay for screening antidepressant drugs. nih.gov

In the same study, many of the synthesized 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives were found to be protective against pentylenetetrazole (PTZ)-induced seizures, indicating potential anticonvulsant activity. nih.gov Further research on N-acetyl/methyl isatin derivatives, including 5-bromo substituted compounds, has also shown promising anticonvulsant effects in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.netsemanticscholar.org The introduction of a bromo group at the 5th position of isatin was suggested to increase the lipophilicity and, consequently, the anticonvulsant activity. semanticscholar.org

Anti-angiogenic Activity:

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several derivatives of 5-bromoindole (B119039) have been identified as potent inhibitors of angiogenesis. One such derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with a notable inhibitory effect on the proliferation of human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This compound's anti-angiogenic effect may be linked to its ability to scavenge free radicals. nih.gov

Another study investigated a carbothioamide derivative of 5-bromoindole, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, which also exhibited significant anti-angiogenic properties. waocp.org This compound was found to inhibit the sprouting of blood vessels and the proliferation of HUVECs, suggesting its potential as an anti-angiogenic agent. waocp.org Similarly, a carbothioamide indole derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC), effectively limited the sprouting of micro-vessels in a dose-dependent manner. pensoft.net

The following table summarizes the reported biological activities of various derivatives of 5-Bromo-1H-indole-2,3-dione and related compounds.

| Compound Name | Biological Activity | Research Findings |

| Neuroprotective Derivatives | ||

| Isatin-tethered halogen-containing acylhydrazone derivatives | Neuroprotective, MAO-B Inhibitor | Potent and selective inhibition of MAO-B; increased antioxidant levels and decreased pro-inflammatory cytokines in neuronal cells. nih.govresearchgate.net |

| Antidepressant & Anticonvulsant Derivatives | ||

| 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide | Antidepressant, Anticonvulsant | Reduced immobility time in forced swimming test; protective against PTZ-induced seizures. nih.gov |

| 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(3-chlorophenyl)acetamide | Antidepressant, Anticonvulsant | Reduced immobility time in forced swimming test; protective against PTZ-induced seizures. nih.gov |

| 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide | Antidepressant, Anticonvulsant | Reduced immobility time in forced swimming test; protective against PTZ-induced seizures. nih.gov |

| N-Acetyl/Methyl 5-bromo-isatin-3-semicarbazones | Anticonvulsant | Showed protection in MES and scPTZ screens; increased lipophilicity due to bromo substitution enhanced activity. researchgate.netsemanticscholar.org |

| Anti-angiogenic Derivatives | ||

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenic, Anti-proliferative | Significant anti-angiogenic activity in rat aorta model; inhibited HUVEC proliferation. nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-angiogenic, Anti-proliferative | Inhibited blood vessel sprouting and HUVEC proliferation. waocp.org |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC) | Anti-angiogenic | Limited micro-vessel sprouting in a dose-dependent manner. pensoft.net |

Mechanism of Action Studies

Investigation of Molecular Targets and Binding Interactions

Research into 5-Bromo-7-methyl-1H-indole-2,3-dione and its close analogs has identified several key molecular targets, primarily enzymes and receptors, whose modulation initiates a cascade of cellular events.

One of the most significant identified targets is the inosine (B1671953) monophosphate (IMP) deaminase (IMPDH) enzyme. This compound has been identified as a lead compound that acts as a regiospecific inhibitor of this enzyme. biosynth.com Specifically, it shows potent inhibition against the IMPDE4 isoform, with IC50 values of 0.5 μM for the wild-type enzyme and 2 μM for a mutant form. biosynth.com IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral and anticancer therapies.

In addition to IMPDH, derivatives of the isatin (B1672199) core, particularly those with halogen substitutions, have shown affinity for other significant protein targets. For instance, studies on 1-benzyl-5-bromoindolin-2-one derivatives, which share the key 5-bromo-isatin core, revealed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . mdpi.com Compounds 7c and 7d from this series demonstrated IC50 values of 0.728 µM and 0.503 µM, respectively, against VEGFR-2, suggesting that the 5-bromo-isatin scaffold is a viable backbone for developing kinase inhibitors. mdpi.com

Other potential molecular interactions have also been suggested. The compound has been noted for its capacity to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and AMPA receptors , indicating a broader potential for interacting with ion channels and neuronal receptors. chemicalbook.com Furthermore, some brominated indole (B1671886) derivatives have been found to possess indoleamine 2,3-dioxygenase (IDO) inhibitor activity, a key target in cancer immunotherapy. beilstein-archives.org

| Compound | Molecular Target | Activity | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | Inosine Monophosphate Dehydrogenase 4 (IMPDH4) | Inhibition | 0.5 µM (wild type) | biosynth.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Derivative 7d) | VEGFR-2 | Inhibition | 0.503 µM | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Derivative 7c) | VEGFR-2 | Inhibition | 0.728 µM | mdpi.com |

| 5-Bromobrassinin (Related Compound) | Indoleamine 2,3-dioxygenase (IDO) | Inhibition | Not specified | beilstein-archives.org |

Elucidation of Cellular Pathways Affected

The interaction of 5-bromo-isatin derivatives with their molecular targets triggers significant changes in various cellular pathways, most notably those involved in cell proliferation, survival, and apoptosis.

The inhibition of VEGFR-2 by 5-bromo-isatin derivatives directly impacts downstream signaling pathways crucial for angiogenesis and tumor cell survival. mdpi.com Further investigation into the effects of these compounds on cancer cell lines has provided a clearer picture of the affected pathways. Treatment of MCF-7 breast cancer cells with a potent 1-benzyl-5-bromoindolin-2-one derivative led to a significant increase in the population of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

This pro-apoptotic effect is substantiated by the modulation of key proteins in the apoptotic pathway. Studies revealed that treatment with these derivatives leads to:

Upregulation of Caspase-3 and Caspase-9: These are critical executioner and initiator caspases, respectively, in the intrinsic apoptotic pathway. mdpi.com

Increased Bax/Bcl-2 Ratio: The treatment elevates the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in balance is a hallmark of mitochondrial-mediated apoptosis. mdpi.com

These findings collectively indicate that 5-bromo-isatin derivatives can induce apoptosis in cancer cells by arresting the cell cycle and activating the intrinsic caspase cascade. mdpi.com The inhibition of survival signals, such as those from VEGFR-2, likely contributes to this pro-apoptotic shift.

Structure-Based Mechanistic Insights from Derivatives

The biological activity of isatin-based compounds is highly dependent on the nature and position of substituents on the indole ring. The presence of a bromine atom, particularly at the C-5 position, is a common modification known to enhance the biological activity of many natural and synthetic compounds. beilstein-archives.org

Structure-activity relationship (SAR) studies on various isatin derivatives provide insight into the role of the 5-bromo-7-methyl substitution pattern. For example, in a series of antiviral 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, the substitution at the N-1 position and the phenyl ring of the thiosemicarbazone moiety were critical for activity against a range of viruses. researchgate.netnih.gov While this study focused on 5-fluoro derivatives, it highlights the importance of the C-5 halogen in conferring potent biological activity.

The anticancer activity of 1-benzyl-5-bromoindolin-2-ones further underscores the importance of the 5-bromo substituent. mdpi.com Molecular docking simulations of the highly active compound 7d within the VEGFR-2 active site revealed key binding interactions that stabilize the compound in the kinase's ATP-binding pocket. These interactions likely contribute to its potent inhibitory effect. mdpi.com The bromination of many indole phytoalexins is specifically associated with increased biological activity, suggesting this modification enhances binding affinity to target proteins or alters the electronic properties of the molecule favorably. beilstein-archives.org

The combination of the electron-withdrawing bromine at C-5 and the electron-donating methyl group at C-7 on the 1H-indole-2,3-dione core creates a unique electronic distribution that influences the molecule's ability to participate in hydrogen bonding, hydrophobic, and halogen-bonding interactions with its biological targets.

Unraveling the Biological Basis of Diverse Activities

The diverse biological activities attributed to this compound and its analogs—including anticancer, antiviral, and anti-inflammatory effects—can be traced back to the molecular and cellular mechanisms outlined above.

Anticancer Activity: The anticancer properties are strongly linked to the inhibition of protein kinases like VEGFR-2 and the induction of apoptosis. mdpi.com By blocking signals that promote angiogenesis and cell survival, and simultaneously activating the cell's suicide machinery (caspase pathway), these compounds can effectively suppress tumor growth. mdpi.combeilstein-archives.org The cytotoxicity of isatin derivatives has been demonstrated against a variety of cancer cell lines, including breast, lung, and leukemia. nih.govmdpi.comresearchgate.net

Antiviral Activity: The potent inhibition of the IMPDH enzyme by this compound is a primary basis for its antiviral potential. biosynth.com IMPDH is essential for the replication of many viruses, which rely on the host cell's nucleotide pool for synthesizing their genetic material. By depleting the intracellular pool of guanine nucleotides, IMPDH inhibitors create an inhospitable environment for viral replication. This mechanism is the basis for the activity of approved antiviral drugs like ribavirin (B1680618) and mycophenolic acid. researchgate.netbiosynth.com

Anti-inflammatory and Other Activities: The role of this compound as an anti-inflammatory agent and a modulator of CFTR and AMPA receptors points to a broader mechanism of action. chemicalbook.com Inflammation is a complex process involving numerous cellular pathways, and the ability to interfere with key signaling nodes can result in an anti-inflammatory effect. The modulation of ion channels and receptors suggests a potential role in neurological or epithelial functions, though these mechanisms require further detailed investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom at the C5 position of the isatin (B1672199) ring generally enhances the biological activity of the resulting derivatives. Halogenation at this position is a known strategy for improving the potency of various isatin-based compounds. nih.gov

Anticancer Activity: Brominated isatin derivatives have demonstrated significant activity against tumor cells. frontiersin.org For instance, an isatin-indole conjugate bearing a bromo substituent at the C5 position of the isatin nucleus (Compound 5g) showed an average IC₅₀ value of 2.06 µM, making it nearly four times more potent than the multi-kinase inhibitor drug, Sunitinib. dovepress.com Another example, (Z)-5-(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, a CARP-1 Functional Mimetic (CFM), displays good inhibitory activity against several types of cancer cell lines. frontiersin.org Furthermore, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and showed broad-spectrum antitumor potency. mdpi.com

Enzyme Inhibition: Brominated isatins have been identified as inhibitors of various enzymes, including kinases. frontiersin.org The presence of bromine can contribute to more effective binding within the active site of these enzymes.

Antibacterial Activity: Structure-activity relationship studies have revealed that 5-halogenation can lead to a marked enhancement in the antibacterial activity of isatin derivatives. nih.gov

The data below illustrates the cytotoxic effects of bromo-substituted isatin derivatives against various cancer cell lines.

| Compound | C5-Substituent | Linker/C3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5g | Bromo | Indole-2-carbohydrazide | Various | 2.06 (average) | dovepress.com |

| 23p | Bromo (on 7-azaindolin-2-one) | (Z)-[(2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]amino-methylene | HepG2 | 2.357 | mdpi.com |

| 23p | Bromo (on 7-azaindolin-2-one) | (Z)-[(2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]amino-methylene | A549 | 2.986 | mdpi.com |

| 23p | Bromo (on 7-azaindolin-2-one) | (Z)-[(2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]amino-methylene | Skov-3 | 3.012 | mdpi.com |

| Sunitinib | Fluoro | (Z)-[(2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]amino-methylene | HepG2 | 31.594 | mdpi.com |

Role of Methyl Substitution on Biological Activity

The methyl group at the C7 position of 5-Bromo-7-methyl-1H-indole-2,3-dione also plays a significant role in modulating its pharmacological effects through electronic and steric contributions.

Antiproliferative and Enzyme Inhibitory Activity: The title compound, this compound, has been identified as a lead compound that inhibits the inosine (B1671953) monophosphate (IMP) deaminase enzyme, with IC₅₀ values of 0.5 μM and 2 μM for the wild type and mutant forms, respectively. biosynth.com In general, for isatin derivatives, an electron-donating methyl group at the C5 position has been found to be valuable for improving antiproliferative potential. nih.gov However, in the context of monoamine oxidase (MAO) inhibition, methyl-substituted compounds were observed to be less active than their hydroxy-substituted counterparts. acs.org The combination of an electron-withdrawing halogen with a hydrophobic, electron-releasing methyl group can be a beneficial strategy for enhancing activity. nih.gov

Antiviral Activity: The N-dimethyl and morpholino derivatives of 5-methyl isatin have shown activity against viruses. researchgate.net

The specific inhibitory activity of the title compound is highlighted in the table below.

| Compound | Enzyme Target | IC₅₀ (µM) | Reference |

| This compound | IMP Deaminase (wild type) | 0.5 | biosynth.com |

| This compound | IMP Deaminase (mutant) | 2 | biosynth.com |

Influence of N1 and C3 Substituents on Pharmacological Profiles

The N1 (amide) and C3 (keto) positions of the isatin scaffold are common sites for chemical modification, leading to a wide diversity of pharmacological profiles. nih.govnih.gov

N1 Substituents: N-alkylation of the isatin core often enhances biological activity, particularly cytotoxicity and antibacterial effects. nih.govnih.gov For example, N-alkylation of certain isatin derivatives significantly increased their cytotoxicity against cancer cell lines. nih.gov The introduction of a benzyl (B1604629) group at the N1 position has also been associated with more active derivatives. frontiersin.org Conversely, some studies suggest that an unsubstituted N1 position can be favorable for certain activities, such as cytoprotection, as it can promote radical stabilization. nih.govresearchgate.net

C3 Substituents: The C3 carbonyl group is highly reactive and serves as a key handle for introducing a vast array of substituents, including hydrazone, thiosemicarbazone, and imine moieties. frontiersin.org These modifications profoundly influence the resulting compound's activity. For instance, incorporating a methoxyimino group at the C3 position was found to enhance anti-tuberculosis potential. nih.gov The formation of hydrazones at C3 is a widely used strategy to generate potent inhibitors of various enzymes, such as cholinesterases and kinases. researchgate.netnih.gov A compound with a tosyl group at N-1 and a pyrolidinyl-1,2-dione substituent at C-3 of an indole (B1671886) core was identified as a highly potent 5-LOX inhibitor with an IC₅₀ of 0.6 μM. nih.gov

The following table presents data on how N1 and C3 substitutions affect activity.

| Compound | N1-Substituent | C3-Substituent | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 5a | Tosyl | Pyrolidinyl-1,2-dione | 5-LOX | 0.6 | nih.gov |

| Compound 11 | Benzyl | O | HT29 | 1.14 | nih.gov |

| Compound 13 | p-Fluorobenzyl | O | HT29 | 1.09 | nih.gov |

| IHM2 | H | Hydrazone with morpholine (B109124) & C5-Cl | hAChE | 1.60 | researchgate.net |

| 4j | H | 2,6-Dichlorobenzylidene hydrazono | MCF7 | 1.51 | nih.gov |

| 4j | H | 2,6-Dichlorobenzylidene hydrazono | CDK2 | 0.245 | nih.gov |

| 4k | H | 2-Chloro-6-fluorobenzylidene hydrazono | MCF7 | 3.56 | nih.gov |

| 4k | H | 2-Chloro-6-fluorobenzylidene hydrazono | CDK2 | 0.300 | nih.gov |

Stereochemical Considerations and Isomerism (e.g., E/Z isomers in hydrazones)

The introduction of certain functional groups, particularly at the C3 position, can lead to the formation of stereoisomers, which may exhibit different biological activities. This is especially relevant for isatin hydrazones.

E/Z Isomerism: Hydrazones derived from the C3-keto group of isatin can exist as E/Z isomers due to restricted rotation around the C=N double bond. rsc.org These isomers can have distinct physical, chemical, and biological properties. The specific geometry can influence how the molecule fits into a biological target's binding site, affecting its potency and selectivity. Studies have investigated the Z-E photoisomerization of isatin hydrazones, confirming the existence and interconversion of these isomers. nih.gov Often, synthetic procedures yield a mixture of (E) and (Z) isomers. rsc.org In many reported studies of biologically active isatin derivatives, the active compound is specified as a particular isomer, such as the (Z)-isomer for a series of antitumor 5-bromo-7-azaindolin-2-one derivatives. mdpi.com

Design Principles for Optimized Derivatives

Based on the structure-activity relationships discussed, several design principles can be formulated for developing optimized derivatives of this compound.

Strategic Halogenation: The presence of a bromine atom at the C5 position is a key feature for enhancing potency, particularly in anticancer applications. frontiersin.orgdovepress.com This principle can be extended to other halogens as well. nih.gov

Modulation of the Isatin Core: The methyl group at C7 provides a point for further modification or can be retained for its favorable electronic and steric properties. Combining electron-donating and electron-withdrawing groups on the aromatic ring is a viable strategy for tuning activity. nih.gov

N1-Position Derivatization: N-alkylation or N-arylation is a powerful tool for increasing cytotoxicity and modulating physicochemical properties. frontiersin.orgnih.gov However, for applications where radical scavenging or specific hydrogen bonding is desired, leaving the N1 position unsubstituted may be advantageous. nih.gov

C3-Position Diversity: The C3 position is the most versatile for introducing a wide range of functionalities to target specific enzymes or receptors. The formation of hydrazones, thiosemicarbazones, or Schiff bases allows for the exploration of extensive chemical space and the generation of potent and selective inhibitors. nih.govresearchgate.net

Stereochemical Control: For derivatives capable of isomerism, such as hydrazones, the synthesis and isolation of single, pure isomers are crucial. Biological evaluation of individual E/Z isomers is necessary to identify the more active conformation for a given biological target.

By applying these principles, researchers can rationally design and synthesize novel analogs of this compound with improved pharmacological profiles for various therapeutic applications.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein.